molecular formula C13H17F3N2O3 B13248145 4-(Pyridin-4-ylmethyl)piperidin-4-ol,trifluoroaceticacid

4-(Pyridin-4-ylmethyl)piperidin-4-ol,trifluoroaceticacid

Cat. No.: B13248145
M. Wt: 306.28 g/mol
InChI Key: HMSGKATVQOQMAS-UHFFFAOYSA-N
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Description

4-(Pyridin-4-ylmethyl)piperidin-4-ol, trifluoroacetic acid is a compound that combines a piperidine ring with a pyridine moiety, linked through a methylene bridge The trifluoroacetic acid component is often used to form a salt with the compound, enhancing its stability and solubility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-ylmethyl)piperidin-4-ol typically involves the reaction of pyridine derivatives with piperidine derivatives. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-ylmethyl)piperidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine and piperidine rings can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups into the molecule.

Scientific Research Applications

4-(Pyridin-4-ylmethyl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors, modulating their activity. The pathways involved may include signal transduction mechanisms that lead to various biological effects. Detailed studies on its binding affinity and interaction with receptors are crucial for understanding its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives, such as:

    Piperidin-4-ol derivatives: These compounds share the piperidine ring and have similar chemical properties.

    Pyridin-4-ylmethyl derivatives: These compounds share the pyridine moiety and can undergo similar chemical reactions.

Uniqueness

4-(Pyridin-4-ylmethyl)piperidin-4-ol is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. Its ability to form stable salts with trifluoroacetic acid further enhances its utility in various applications .

Properties

Molecular Formula

C13H17F3N2O3

Molecular Weight

306.28 g/mol

IUPAC Name

4-(pyridin-4-ylmethyl)piperidin-4-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H16N2O.C2HF3O2/c14-11(3-7-13-8-4-11)9-10-1-5-12-6-2-10;3-2(4,5)1(6)7/h1-2,5-6,13-14H,3-4,7-9H2;(H,6,7)

InChI Key

HMSGKATVQOQMAS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=NC=C2)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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